molecular formula C18H14ClNO4 B14366650 1-(2-Chloro-6-methyl-4-nitrophenoxy)-4-methoxynaphthalene CAS No. 90040-33-8

1-(2-Chloro-6-methyl-4-nitrophenoxy)-4-methoxynaphthalene

Cat. No.: B14366650
CAS No.: 90040-33-8
M. Wt: 343.8 g/mol
InChI Key: OAGXKEOTRBGZAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-6-methyl-4-nitrophenoxy)-4-methoxynaphthalene is an organic compound that features a naphthalene core substituted with a 2-chloro-6-methyl-4-nitrophenoxy group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-6-methyl-4-nitrophenoxy)-4-methoxynaphthalene typically involves the reaction of 2-chloro-6-methyl-4-nitrophenol with 4-methoxynaphthalene in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Temperature: Elevated temperatures, typically around 80-100°C

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-6-methyl-4-nitrophenoxy)-4-methoxynaphthalene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the chloro group.

    Reduction: Amino derivatives with the nitro group reduced to an amino group.

    Oxidation: Carboxylic acid derivatives with the methoxy group oxidized to a carboxylic acid.

Scientific Research Applications

1-(2-Chloro-6-methyl-4-nitrophenoxy)-4-methoxynaphthalene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-methyl-4-nitrophenoxy)-4-methoxynaphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.

    Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulation of Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chloro-6-methyl-4-nitrophenoxy)-4-methoxynaphthalene is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

90040-33-8

Molecular Formula

C18H14ClNO4

Molecular Weight

343.8 g/mol

IUPAC Name

1-(2-chloro-6-methyl-4-nitrophenoxy)-4-methoxynaphthalene

InChI

InChI=1S/C18H14ClNO4/c1-11-9-12(20(21)22)10-15(19)18(11)24-17-8-7-16(23-2)13-5-3-4-6-14(13)17/h3-10H,1-2H3

InChI Key

OAGXKEOTRBGZAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC2=CC=C(C3=CC=CC=C32)OC)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.